molecular formula C5H12ClNO2 B2752613 Methyl 3-(methylamino)propanoate hydrochloride CAS No. 65103-50-6

Methyl 3-(methylamino)propanoate hydrochloride

Cat. No.: B2752613
CAS No.: 65103-50-6
M. Wt: 153.61
InChI Key: GYJOTTXQHSJQOF-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)propanoate hydrochloride is an organic compound with the molecular formula C5H12ClNO2 It is a derivative of propanoic acid and is commonly used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylamino)propanoate hydrochloride can be synthesized through the esterification of β-alanine with methanol in the presence of hydrochloric acid. The reaction typically involves cooling methyl acrylate in methanol to -20°C, followed by the addition of methylamine in tetrahydrofuran. The reaction mixture is stirred at -20°C for 2 hours, and the solvents are then removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(methylamino)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)propanoate hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with specific receptors or enzymes, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 3-(methylamino)propanoate hydrochloride can be compared with other similar compounds such as:

    Methyl 3-(dimethylamino)propanoate: Differing by an additional methyl group on the amino moiety.

    Methyl 3-(ethylamino)propanoate: Featuring an ethyl group instead of a methyl group.

    Methyl 3-(aminomethyl)propanoate: With an aminomethyl group instead of a methylamino group.

Properties

IUPAC Name

methyl 3-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-3-5(7)8-2;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJOTTXQHSJQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65103-50-6
Record name methyl 3-(methylamino)propanoate hydrochloride
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